molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No.: B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3

InChI Key

KOWXEILWUYXUGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-chloro-4-hyroxybenzonitrile (compound 87, 38.1 g, 164 mmol), dimethyl sulfate (20.1 mL, 213 mmol), and lithium hydroxide monohydrate (8.93 g, 213 mmol) in THF (500 mL) was refluxed overnight. The mixture was cooled to ambient temperature and then diluted with EtOAc. The EtOAc solution was washed with water and brine prior to drying over anhydrous MgSO4. Filtration and removal of the voletiles under reduced pressure left the crude product which was purified by column chromatography (5-40% EtOAC/hexanes) to yield 5-bromo-2-chloro-4-methoxybenzonitrile (30.7 g, 76%) as a white solid.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
8.93 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution 5-bromo-2-chloro-4-hydroxybenzonitrile (2, 29 g, 124 mmol) in tetrahydrofuran (500 mL) was added lithium hydroxide monohydrate (6.7 g, 161 mmol) and dimethyl sulfite (15.2 mL, 161 mmol). The resulting mixture was heated at 75° C. for 5 h, re-cooled to room temperature, and quenched with water. The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was purified on Biotage® purification apparatus (silica gel, 3 to 10% ethyl acetate in hexanes) to yield the title compound (26 g, 104 mmol, 85%) as a white solid.
Quantity
29 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-chloro-4-hydroxybenzonitrile (7.0 g, 30.11 mmol) in DMF (70 mL) was added cesium carbonate (19.62 g, 60.22 mmol, GLR Scientific) and MeI (3.74 mL, 60.22 mmol, Spectrochem). The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was quenched with ice cold water (500 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude compound which was purified by column chromatography (silica gel 100-200 mesh and 0-4% EtOAc in hexane) to obtain 5-bromo-2-chloro-4-methoxybenzonitrile (5.5 g, 74.1%) as white solid. m/z (ESI) N/A (no ionization observed).
Quantity
7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.62 g
Type
reactant
Reaction Step One
Name
Quantity
3.74 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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